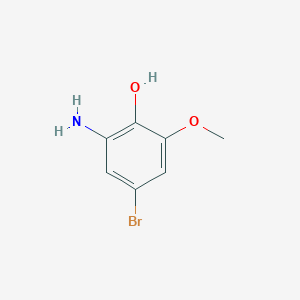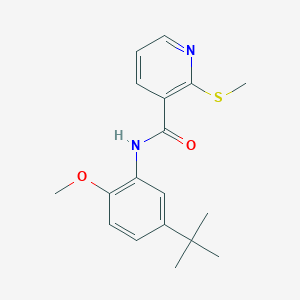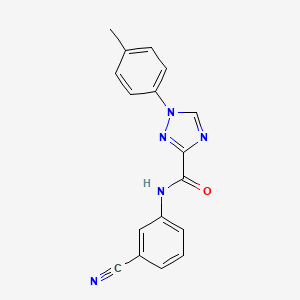![molecular formula C15H18N2O4 B13364079 Methyl 2-({[1-(formylamino)cyclopentyl]carbonyl}amino)benzoate](/img/structure/B13364079.png)
Methyl 2-({[1-(formylamino)cyclopentyl]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-({[1-(formylamino)cyclopentyl]carbonyl}amino)benzoate is an organic compound with a complex structure that includes a benzoate ester, a formylamino group, and a cyclopentyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-({[1-(formylamino)cyclopentyl]carbonyl}amino)benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclopentyl Moiety: The cyclopentyl group can be introduced through a cyclization reaction of a suitable precursor.
Introduction of the Formylamino Group: The formylamino group is typically introduced via a formylation reaction using formic acid or a formylating agent.
Coupling with Benzoate Ester: The final step involves coupling the cyclopentyl and formylamino moieties with a benzoate ester under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-({[1-(formylamino)cyclopentyl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The formylamino group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Methyl 2-({[1-(formylamino)cyclopentyl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials and as a component in specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-({[1-(formylamino)cyclopentyl]carbonyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The formylamino group can form hydrogen bonds with biological molecules, while the benzoate ester can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-aminobenzoate: Lacks the formylamino and cyclopentyl groups, making it less complex.
Cyclopentylamine: Contains the cyclopentyl moiety but lacks the benzoate ester and formylamino group.
Formylaminobenzoic acid: Contains the formylamino group but lacks the ester and cyclopentyl moiety.
Uniqueness
Methyl 2-({[1-(formylamino)cyclopentyl]carbonyl}amino)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C15H18N2O4 |
|---|---|
Peso molecular |
290.31 g/mol |
Nombre IUPAC |
methyl 2-[(1-formamidocyclopentanecarbonyl)amino]benzoate |
InChI |
InChI=1S/C15H18N2O4/c1-21-13(19)11-6-2-3-7-12(11)17-14(20)15(16-10-18)8-4-5-9-15/h2-3,6-7,10H,4-5,8-9H2,1H3,(H,16,18)(H,17,20) |
Clave InChI |
QUBBRGRGFIGTFJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1NC(=O)C2(CCCC2)NC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Benzofuran-2-yl)-6-[2-(1-piperidinyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363998.png)
![2-Methyl-3-{6-[(naphthalen-1-yloxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}imidazo[1,2-a]pyridine](/img/structure/B13364005.png)
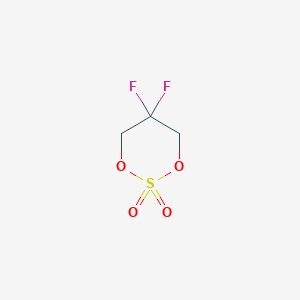

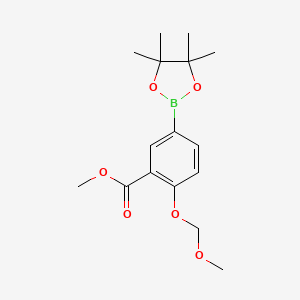

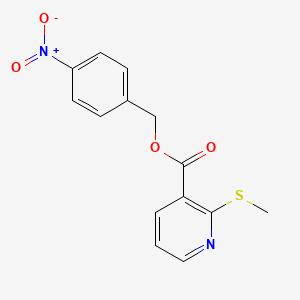

![3-{6-[(3,4-Dimethylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13364053.png)


